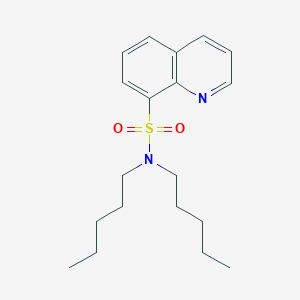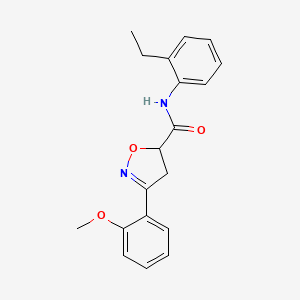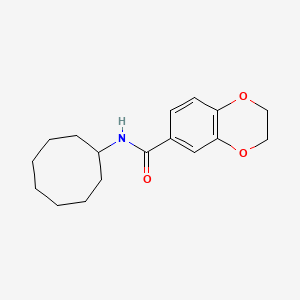![molecular formula C13H18ClNO B4647590 1-[3-(3-chlorophenoxy)propyl]pyrrolidine](/img/structure/B4647590.png)
1-[3-(3-chlorophenoxy)propyl]pyrrolidine
説明
1-[3-(3-chlorophenoxy)propyl]pyrrolidine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological processes, including learning, memory, and pain perception. CPP has shown promise in the treatment of various neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury.
作用機序
1-[3-(3-chlorophenoxy)propyl]pyrrolidine is a potent and selective inhibitor of the NMDA receptor, which is involved in many physiological processes, including learning, memory, and pain perception. By inhibiting the NMDA receptor, 1-[3-(3-chlorophenoxy)propyl]pyrrolidine can modulate the activity of glutamate, a neurotransmitter that is involved in many neurological disorders. This modulation can lead to neuroprotective effects and improvements in cognitive function.
Biochemical and Physiological Effects:
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has been shown to have several biochemical and physiological effects. It can modulate the activity of glutamate, which can lead to neuroprotective effects and improvements in cognitive function. Additionally, 1-[3-(3-chlorophenoxy)propyl]pyrrolidine has been shown to increase blood flow to the brain, which may contribute to its neuroprotective effects. However, more research is needed to fully understand the biochemical and physiological effects of 1-[3-(3-chlorophenoxy)propyl]pyrrolidine.
実験室実験の利点と制限
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a potent and selective inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the NMDA receptor in neurological disorders. Additionally, 1-[3-(3-chlorophenoxy)propyl]pyrrolidine can be easily synthesized in large quantities, which makes it readily available for research purposes.
However, there are also limitations to using 1-[3-(3-chlorophenoxy)propyl]pyrrolidine in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, the effects of 1-[3-(3-chlorophenoxy)propyl]pyrrolidine can vary depending on the dose and duration of treatment, which can make it difficult to establish optimal experimental conditions.
将来の方向性
There are several future directions for research on 1-[3-(3-chlorophenoxy)propyl]pyrrolidine. One area of interest is the potential use of 1-[3-(3-chlorophenoxy)propyl]pyrrolidine as a treatment for neurological disorders in humans. Clinical trials are needed to determine the safety and efficacy of 1-[3-(3-chlorophenoxy)propyl]pyrrolidine in humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[3-(3-chlorophenoxy)propyl]pyrrolidine, as well as its potential off-target effects.
Another area of interest is the development of new compounds that target the NMDA receptor. 1-[3-(3-chlorophenoxy)propyl]pyrrolidine has served as a valuable tool for studying the NMDA receptor, but new compounds may have improved efficacy and fewer off-target effects. Additionally, new compounds may have different mechanisms of action that could lead to novel therapeutic applications.
Conclusion:
1-[3-(3-chlorophenoxy)propyl]pyrrolidine, or 1-[3-(3-chlorophenoxy)propyl]pyrrolidine, is a potent and selective inhibitor of the NMDA receptor that has shown promise in the treatment of various neurological disorders. It has been extensively studied for its potential therapeutic applications, and more research is needed to fully understand its biochemical and physiological effects. While there are limitations to using 1-[3-(3-chlorophenoxy)propyl]pyrrolidine in lab experiments, it has served as a valuable tool for studying the NMDA receptor and may have potential as a treatment for neurological disorders in humans.
科学的研究の応用
1-[3-(3-chlorophenoxy)propyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 1-[3-(3-chlorophenoxy)propyl]pyrrolidine has been shown to improve cognitive function in animal models of Alzheimer's disease. These findings suggest that 1-[3-(3-chlorophenoxy)propyl]pyrrolidine may have potential as a treatment for these neurological disorders in humans.
特性
IUPAC Name |
1-[3-(3-chlorophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHJJQWNGDNIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-phenyl-2-propen-1-yl)amino]-1-adamantanol hydrochloride](/img/structure/B4647518.png)
![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)

![3-cyclohexyl-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4647548.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B4647551.png)

![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![5-(2,4-dichlorophenyl)-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4647576.png)
![3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4647579.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4647587.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
![4-({3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4647592.png)